2-(4-Isopropylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-(4-Isopropylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of 4-isopropylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone, such as acetylacetone, under acidic or basic conditions to yield the desired pyridazinone compound. The reaction conditions, including temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents.
Scientific Research Applications
2-(4-Isopropylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopropylphenyl)-6-methylpyridazin-3(2H)-one: A structurally similar compound with slight variations in the pyridazinone ring.
4-Isopropylphenylhydrazine: A precursor in the synthesis of pyridazinone derivatives.
6-Methyl-4,5-dihydropyridazin-3(2H)-one: Another pyridazinone derivative with different substituents.
Uniqueness
2-(4-Isopropylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C14H18N2O/c1-10(2)12-5-7-13(8-6-12)16-14(17)9-4-11(3)15-16/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
GJFDHHVIMARJDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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